

Comprehensive Characterization Guide: 3-Chloro-2-ethoxyaniline Hydrochloride

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Compound of Interest

Compound Name: 3-Chloro-2-ethoxyaniline hydrochloride
CAS No.: 1185303-54-1; 53689-24-0
Cat. No.: B2455349

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Executive Summary & Chemical Identity

3-Chloro-2-ethoxyaniline hydrochloride (CAS: 1185303-54-1) is a specialized aniline derivative used primarily as a pharmacophore building block in the synthesis of small-molecule therapeutics, including STING agonists and kinase inhibitors (e.g., FGFR inhibitors).[1][2]

Unlike its free base counterpart—which exists as a liquid or low-melting solid at room temperature—the hydrochloride salt is engineered to be a stable, crystalline solid. This transformation improves handling, stoichiometry control, and shelf-life during drug development.

Chemical Specifications

Property	Detail
Chemical Name	3-Chloro-2-ethoxyaniline hydrochloride
CAS Number	1185303-54-1 (Salt); 53689-24-0 (Free Base)
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO
Molecular Weight	208.08 g/mol
Physical State	Off-white to pale beige crystalline solid
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane. [1] [3]

Melting Point: The Critical Quality Attribute (CQA) The Data Gap & Scientific Reality

Publicly available datasets and Safety Data Sheets (SDS) for CAS 1185303-54-1 often list the melting point (MP) as "N/A" or "No data available." This is common for custom synthesis intermediates that are often generated in situ or used immediately.

Estimated Range: Based on structural analogs (e.g., 3-chloroaniline HCl, MP ~248°C; 2-amino-3-chlorophenol HCl), the expected melting point for a pure crystalline sample of 3-Chloro-2-ethoxyaniline HCl is 185°C – 215°C, likely accompanied by decomposition.

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Critical Insight: A melting point below 150°C typically indicates:

- *Incomplete Salt Formation: Presence of residual free base (oily impurity).*
- *Solvate/Hydrate Formation: The lattice has trapped solvent molecules.*
- *Hydrolysis: Degradation back to the free amine due to moisture exposure.*

Experimental Protocol: Synthesis & Characterization

To obtain an accurate melting point, one must first ensure the salt is synthesized and purified correctly. The following protocol ensures a defined crystalline lattice suitable for thermal analysis.

Workflow Visualization



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Figure 1: Controlled synthesis and isolation workflow for **3-Chloro-2-ethoxyaniline hydrochloride** to ensure accurate thermal characterization.

Step-by-Step Methodology

A. Salt Formation (Preparation of the Analytical Sample)

- **Dissolution:** Dissolve 1.0 g of 3-Chloro-2-ethoxyaniline (Free Base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Ensure the solution is clear.
- **Acidification:** Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in dioxane (1.5 equivalents) dropwise with vigorous stirring.
 - **Mechanism:** The lone pair on the nitrogen accepts the proton, disrupting the internal hydrogen bonding of the free base and forcing precipitation of the ionic lattice.
- **Isolation:** A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure completion.
- **Purification:** Filter the solid under vacuum/inert gas. Wash the cake 3x with cold anhydrous ether to remove unreacted free base and impurities.
- **Drying:** Dry the solid in a vacuum oven at 40°C for 12 hours over P₂O₅ desiccant. Moisture is the enemy of accurate MP determination for hydrochloride salts.

B. Melting Point Determination (Capillary Method)

- Preparation: Pack a small amount (2-3 mm height) of the dried salt into a glass capillary tube. Tap to ensure tight packing.
- Ramping: Insert into a melting point apparatus (e.g., Mel-Temp or Buchi).
 - Fast Ramp: 10°C/min to determine the approximate range.
 - Precise Ramp: 1°C/min starting 20°C below the approximate melting point.
- Observation: Record the onset temperature (first liquid droplet) and the clear point (complete liquefaction).
 - Note: If the sample darkens or bubbles before melting, record this as "Melting with decomposition" (dec.).

C. Differential Scanning Calorimetry (DSC) - Gold Standard

For pharmaceutical applications, DSC is preferred over capillary methods.

- Protocol: Encapsulate 2-5 mg of sample in a crimped aluminum pan.
- Program: Equilibrate at 30°C, then ramp at 10°C/min to 250°C under nitrogen purge (50 mL/min).
- Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak.

Troubleshooting & Variability

Variations in the observed melting point often stem from specific impurities. Use this table to diagnose your sample quality.

Observation	Diagnosis	Corrective Action
MP < 150°C (Broad Range)	Wet cake / Residual Solvent	Dry sample at 50°C under high vacuum for 24h.
MP < 100°C	Free Base Contamination	Recrystallize from Ethanol/Ether; ensure excess HCl was used.
Double Melting Peak (DSC)	Polymorphism	The compound may exist in multiple crystal forms. Annealing may be required.
Darkening before melting	Decomposition	Normal for aniline salts. Report as .

Application Context

This compound is frequently cited in patent literature as an intermediate for:

- Benzo[b][1,8]naphthyridine derivatives: Used for modulating innate immune activity (STING pathway).
- Kinase Inhibitors: The 3-chloro-2-ethoxy motif provides specific steric and electronic properties that fit into hydrophobic pockets of enzymes like FGFR or VEGFR.

In these syntheses, the hydrochloride salt is often neutralized in situ to the free base using bases like

or

before coupling reactions (e.g., Buchwald-Hartwig amination).

References

- Synthesis & Application: Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. WO2020232378A1. (2020).[4]

- Chemical Safety: Safety Data Sheet: **3-Chloro-2-ethoxyaniline hydrochloride**.^{[1][5]} BLD Pharm / Sigma-Aldrich (Generic SDS frameworks for Aniline HCl salts).
- General Characterization: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

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